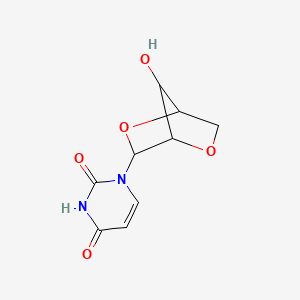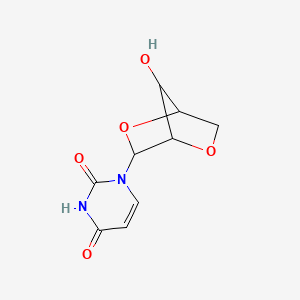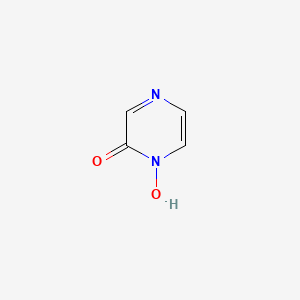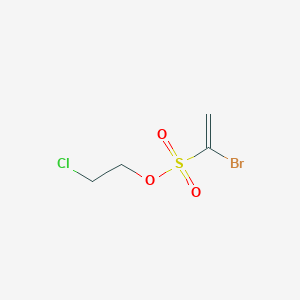
1-(2-Hexoxypropan-2-yloxy)hexane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Hexoxypropan-2-yloxy)hexane is an organic compound with the molecular formula C15H32O2. It is a colorless liquid that is primarily used in various chemical reactions and industrial applications. This compound is known for its unique structure, which includes two hexane chains connected by an oxygen bridge.
Méthodes De Préparation
The synthesis of 1-(2-Hexoxypropan-2-yloxy)hexane typically involves the reaction of hexanol with propylene oxide in the presence of a catalyst. The reaction conditions often include elevated temperatures and pressures to facilitate the formation of the desired product. Industrial production methods may involve continuous flow reactors to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
1-(2-Hexoxypropan-2-yloxy)hexane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, resulting in the formation of alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the oxygen bridge can be replaced by other nucleophiles such as halides or amines.
Applications De Recherche Scientifique
1-(2-Hexoxypropan-2-yloxy)hexane has several applications in scientific research, including:
Chemistry: It is used as a solvent and reagent in various organic synthesis reactions.
Biology: The compound is utilized in the study of lipid membranes and their interactions with proteins.
Medicine: Research is ongoing to explore its potential use in drug delivery systems due to its amphiphilic nature.
Industry: It is employed in the production of surfactants and emulsifiers for various industrial processes.
Mécanisme D'action
The mechanism of action of 1-(2-Hexoxypropan-2-yloxy)hexane involves its interaction with lipid membranes. The compound can insert itself into the lipid bilayer, altering its fluidity and permeability. This can affect the function of membrane-bound proteins and enzymes, leading to various biological effects. The molecular targets include lipid molecules and membrane proteins, and the pathways involved are related to membrane dynamics and signal transduction.
Comparaison Avec Des Composés Similaires
1-(2-Hexoxypropan-2-yloxy)hexane can be compared with other similar compounds such as:
1,6-Hexanediol: This compound has two hydroxyl groups and is used in the production of polyurethanes and polyesters.
Hexane-1,6-diol: Similar to 1,6-hexanediol, it is used in the synthesis of various polymers and as a crosslinking agent.
1,6-Bis(prop-2-yn-1-yloxy)hexane: This compound has two propynyl groups and is used in the synthesis of specialty chemicals.
The uniqueness of this compound lies in its specific structure, which provides distinct chemical and physical properties, making it suitable for specialized applications in research and industry.
Propriétés
Numéro CAS |
92867-44-2 |
|---|---|
Formule moléculaire |
C15H32O2 |
Poids moléculaire |
244.41 g/mol |
Nom IUPAC |
1-(2-hexoxypropan-2-yloxy)hexane |
InChI |
InChI=1S/C15H32O2/c1-5-7-9-11-13-16-15(3,4)17-14-12-10-8-6-2/h5-14H2,1-4H3 |
Clé InChI |
YJFSRNMEVMPSLO-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCOC(C)(C)OCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![2-[N-(3-chloroprop-2-enoxy)-C-ethylcarbonimidoyl]-3-hydroxy-5-(oxan-4-yl)cyclohex-2-en-1-one](/img/structure/B13994232.png)
![4-[4-[[2-(Trifluoromethyl)phenyl]methylene]-1-piperidinyl]benzoic acid](/img/structure/B13994261.png)


![Ethyl 2-[[2-acetamido-3-[4-[bis(2-chloroethyl)amino]phenyl]propanoyl]amino]acetate](/img/structure/B13994271.png)

![1,1'-[Methylenebis(oxyethane-2,1-diyl)]dicyclopropane](/img/structure/B13994278.png)
